tert-butyl N-(2-chloroethyl)-N-methylcarbamate tert-butyl N-(2-chloroethyl)-N-methylcarbamate
Brand Name: Vulcanchem
CAS No.: 220074-38-4
VCID: VC3394969
InChI: InChI=1S/C8H16ClNO2/c1-8(2,3)12-7(11)10(4)6-5-9/h5-6H2,1-4H3
SMILES: CC(C)(C)OC(=O)N(C)CCCl
Molecular Formula: C8H16ClNO2
Molecular Weight: 193.67 g/mol

tert-butyl N-(2-chloroethyl)-N-methylcarbamate

CAS No.: 220074-38-4

Cat. No.: VC3394969

Molecular Formula: C8H16ClNO2

Molecular Weight: 193.67 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl N-(2-chloroethyl)-N-methylcarbamate - 220074-38-4

Specification

CAS No. 220074-38-4
Molecular Formula C8H16ClNO2
Molecular Weight 193.67 g/mol
IUPAC Name tert-butyl N-(2-chloroethyl)-N-methylcarbamate
Standard InChI InChI=1S/C8H16ClNO2/c1-8(2,3)12-7(11)10(4)6-5-9/h5-6H2,1-4H3
Standard InChI Key VQFOCOGVVYWWRJ-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N(C)CCCl
Canonical SMILES CC(C)(C)OC(=O)N(C)CCCl

Introduction

Structural Characteristics and Identification

Chemical Identity and Nomenclature

tert-butyl N-(2-chloroethyl)-N-methylcarbamate is unambiguously identified through several standardized chemical identifiers that facilitate accurate referencing and database documentation. The compound's primary identification parameters include:

ParameterValue
CAS Registry Number220074-38-4
Molecular FormulaC₈H₁₆ClNO₂
Molecular Weight193.67 g/mol
IUPAC Nametert-butyl N-(2-chloroethyl)-N-methylcarbamate
Alternative Namestert-butyl 2-chloroethyl(methyl)carbamate; 2-Methyl-2-propanyl (2-chloroethyl)methylcarbamate; Carbamic acid, N-(2-chloroethyl)-N-methyl-, 1,1-dimethylethyl ester

The compound is systematically identified using standardized chemical notation systems that enable precise structural representation and database integration :

  • Standard InChI: InChI=1S/C8H16ClNO2/c1-8(2,3)12-7(11)10(4)6-5-9/h5-6H2,1-4H3

  • Standard InChIKey: VQFOCOGVVYWWRJ-UHFFFAOYSA-N

  • SMILES Notation: CC(C)(C)OC(=O)N(C)CCCl

Molecular Structure

The molecule contains several key structural features that define its chemical behavior:

  • A carbamate functional group (-N-C(=O)-O-) that serves as the core structural element

  • A tertiary nitrogen with two substituents: a methyl group and a 2-chloroethyl chain

  • A tert-butyl group attached to the oxygen of the carbamate function, forming an ester

  • A terminal chlorine atom on the ethyl chain that provides a reactive site for nucleophilic substitution

This structural arrangement creates a molecule with both nucleophilic and electrophilic sites, contributing to its versatility in chemical synthesis applications. The tert-butyl group serves as a protecting group for the carbamate functionality, allowing for selective chemical transformations while maintaining structural integrity of the protected portion.

Physical and Chemical Properties

Physical Properties

tert-butyl N-(2-chloroethyl)-N-methylcarbamate exhibits physical properties that are characteristic of its molecular weight and functional group composition. The key physical parameters are compiled in the following table:

PropertyValueSource
Physical StateNot specified in sources-
Molecular Weight193.67 g/mol
Density1.1±0.1 g/cm³
Boiling Point229.8±19.0 °C at 760 mmHg
Melting PointNot available
Flash Point92.8±21.5 °C
Log P2.20
Vapor Pressure0.1±0.5 mmHg at 25°C
Refractive Index1.453

These physical properties reflect the compound's moderate molecular weight and the presence of both polar functional groups (carbamate) and non-polar components (tert-butyl group), resulting in a balanced lipophilicity as indicated by its LogP value of 2.20 .

Chemical Reactivity

The chemical reactivity of tert-butyl N-(2-chloroethyl)-N-methylcarbamate is dictated by its functional groups, with several potential reaction sites:

  • The carbamate group can undergo hydrolysis under acidic or basic conditions, leading to deprotection

  • The chloroethyl moiety provides a site for nucleophilic substitution reactions

  • The tert-butyl group can be cleaved under acidic conditions, revealing the carbamic acid

  • The tertiary nitrogen can participate in various transformations depending on reaction conditions

Research findings suggest this compound may serve as an intermediate in synthesis pathways involving nitrogen-containing functional groups. Based on related chemistry described in available sources, the compound could potentially be involved in aminochlorination reactions and serve as a precursor to various nitrogen-containing derivatives .

Synthesis and Preparation Methods

Related Chemistry

According to research findings, compounds with similar structural features are utilized in Fe-catalyzed amination reactions. A related publication describes "the scalable syntheses of nine novel, versatile aminating reagents bearing medicinally relevant substitution patterns" .

The development of N-alkylaminochlorination reactions has been documented, with specific catalytic systems employing iron and scandium catalysts. These reactions have been shown to be applicable on preparative scales, producing gram amounts of related 2-chloroamine compounds .

Research indicates that N,N-dialkylamine reagents with structures similar to the target compound can be employed in processes installing medicinally important cyclic amines, such as morpholine and piperazine derivatives, in good yields .

Applications and Research Utility

Hazard TypeClassificationSource
GHS PictogramsGHS05 (Corrosive); GHS07 (Harmful)
Signal WordDanger
Hazard StatementsH302 (Harmful if swallowed); H315 (Causes skin irritation); H318 (Causes serious eye damage); H335 (May cause respiratory irritation)
Precautionary StatementsP260; P271; P280
Transport ClassificationUN: 3265; ADR: 8,III (Corrosive)
SupplierProduct CodePurityPackage SizePrice (if available)
Apollo Scientific LtdAPOH32581DFENot specified1 g€159.90
AmbeedNot specified95%Various sizes$118.83 (specific size not indicated)

The relatively high price point suggests this is a specialty research chemical produced in limited quantities, consistent with its specialized research applications rather than bulk industrial use .

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